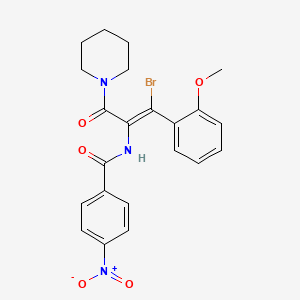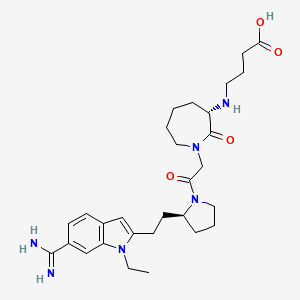
Balamapimod
描述
巴拉美莫德,也称为 MKI 833,是一种合成有机化合物,可作为可逆激酶抑制剂。它专门针对 Ras/Raf/MEK/MAPK 信号通路,该通路在细胞分裂和分化中至关重要。 该化合物已显示出潜在的抗肿瘤活性,目前正在探索其在由这些激酶失调引起的疾病中的治疗应用 .
准备方法
巴拉美莫德的合成涉及多个步骤,从制备核心喹啉结构开始。合成路线通常包括以下步骤:
喹啉核的形成: 通过一系列环化反应合成喹啉核。
取代反应: 通过亲核取代反应将各种取代基引入喹啉核。
巴拉美莫德的工业生产方法涉及优化这些合成路线以实现高产率和纯度。反应条件(如温度、溶剂和催化剂)被仔细控制以确保工艺的效率。
化学反应分析
巴拉美莫德经历了几种类型的化学反应,包括:
氧化: 巴拉美莫德可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰喹啉核上的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。这些反应形成的主要产物通常是具有修饰官能团的巴拉美莫德衍生物。
科学研究应用
巴拉美莫德具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究 Ras/Raf/MEK/MAPK 信号通路及其在细胞分裂和分化中的作用。
生物学: 巴拉美莫德用于生物学研究,以研究激酶抑制对细胞过程的影响。
医学: 该化合物正在探索其在治疗癌症和其他由 Ras/Raf/MEK/MAPK 通路失调引起的疾病中的潜在治疗应用
工业: 巴拉美莫德用于开发针对激酶通路的新的药物和治疗剂。
作用机制
巴拉美莫德通过抑制 Ras/Raf/MEK/MAPK 信号通路中激酶的活性来发挥作用。该通路参与调节细胞分裂、分化和存活。 通过抑制这些激酶,巴拉美莫德可以破坏信号级联反应,从而抑制肿瘤生长和增殖 .
相似化合物的比较
巴拉美莫德在对 Ras/Raf/MEK/MAPK 通路的特异性方面是独一无二的。类似的化合物包括:
多拉美莫德: 另一种靶向 P38 MAP 激酶通路的激酶抑制剂.
舒尼替尼: MEK1 和 MEK2 的选择性抑制剂,用于治疗某些癌症。
曲美替尼: 另一种 MEK 抑制剂,在癌症治疗中得到应用。
属性
IUPAC Name |
4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKNHIXTWLGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467123 | |
| Record name | Balamapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863029-99-6 | |
| Record name | Balamapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
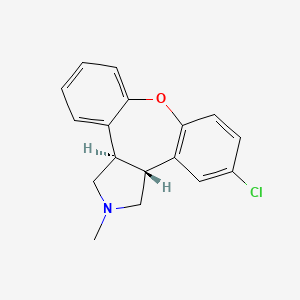
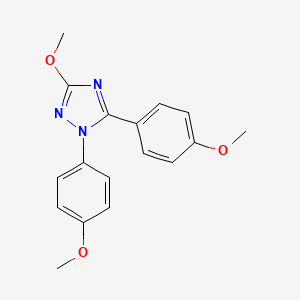
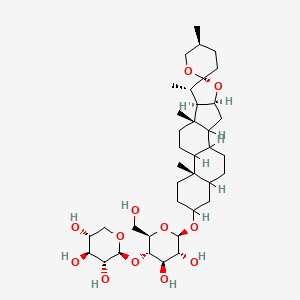
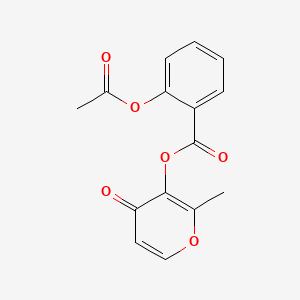
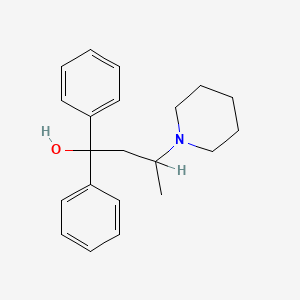
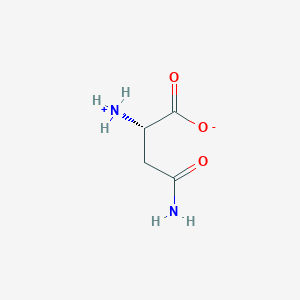
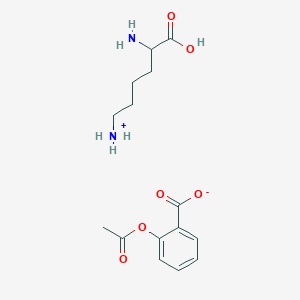
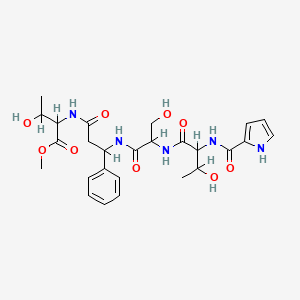
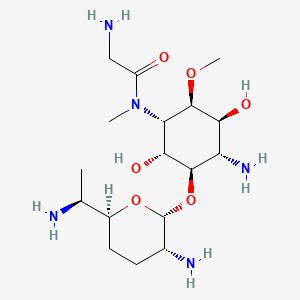
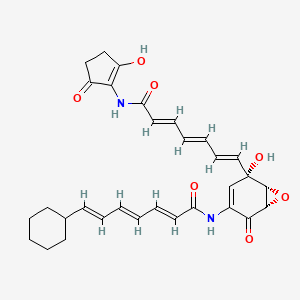

![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)
